molecular formula C9H8N2O2 B1608718 (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol CAS No. 54014-02-7

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No.: B1608718
CAS No.: 54014-02-7
M. Wt: 176.17 g/mol
InChI Key: PZJYBNBHJONRLK-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a hydroxymethyl group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, π-conjugation, and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups. The hydroxymethyl substituent enhances solubility and provides a reactive site for further derivatization, making this compound a valuable intermediate in drug discovery and materials science .

Preparation Methods

Oxidative Cyclization of Hydrazones Derived from Aromatic Aldehydes and Semicarbazide

One common synthetic approach involves the formation of hydrazones by reacting aromatic aldehydes (such as benzaldehyde) with semicarbazide hydrochloride in the presence of sodium acetate in ethanol. These hydrazones then undergo oxidative cyclization in an oxidizing medium composed of bromine and acetic acid to form the 5-phenyl-1,3,4-oxadiazole ring system.

  • Stepwise procedure:
    • Formation of semicarbazones by stirring semicarbazide hydrochloride, sodium acetate, and benzaldehyde in ethanol.
    • Oxidative cyclization of semicarbazones with bromine in acetic acid under stirring for 2 hours.
    • Isolation of the solid product by filtration, washing, drying, and recrystallization from absolute ethanol.

This method yields 5-phenyl-1,3,4-oxadiazole derivatives which can be further functionalized to obtain the methanol derivative by subsequent reactions.

Synthesis via Reaction of Isonicotinic Acid Hydrazide with Triethyl Orthobenzoate Followed by Reduction

Another established method starts with the reaction of isonicotinic acid hydrazide with triethyl orthobenzoate under reflux conditions for 24 hours. This step produces 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine intermediates. The excess orthoester is removed by distillation, and the crude product is purified by recrystallization.

  • Key reaction conditions:

    • Reflux of isonicotinic acid hydrazide (20 g, 145.6 mmol) with triethyl orthobenzoate (135 mL) for 24 hours.
    • Removal of excess triethyl orthobenzoate under reduced pressure.
    • Washing with cold ethanol and recrystallization to obtain a light yellow solid in high yield (89.8%).
  • Subsequent transformations:

    • The oxadiazole intermediates can be converted into methanol derivatives by reduction steps, such as sodium borohydride reduction of related imino or ylide intermediates in absolute ethanol.

Esterification of Carboxylic Acids Followed by Hydrazide Formation and Cyclization

A multi-step synthetic sequence involves:

  • Step 1: Preparation of methyl esters from carboxylic acids

    • Catalyzed by sulfuric acid or promoted by thionyl chloride or (trimethylsilyl)diazomethane in methanol.
    • Reaction conditions vary: heating at 85 °C for 3 days (sulfuric acid catalysis), reflux for 2 hours (thionyl chloride), or addition at 0 °C (TMS-diazomethane).
  • Step 2: Conversion of methyl esters to acyl hydrazides

    • Reaction with hydrazine monohydrate in ethanol and toluene at 40 °C for 16 hours.
    • Crude hydrazides are isolated by concentration and azeotropic removal of solvents.
  • Step 3: Cyclization to 1,3,4-oxadiazol-2(3H)-ones

    • Cyclization is achieved using triphosgene and base (diisopropylethylamine) in dichloromethane at 0 °C to room temperature.
    • This step forms the oxadiazole ring with the desired substitution pattern.

This approach is well-documented for preparing 5-phenyl-substituted 1,3,4-oxadiazoles and can be adapted to introduce the methanol group at position 2 by appropriate choice of starting materials and reduction steps.

Reflux Condensation of 5-Phenyl-1,3,4-oxadiazole-2-amine with Aldehydes

The 5-phenyl-1,3,4-oxadiazole-2-amine intermediate can be reacted with aldehydes such as furan-2-aldehyde in DMF with catalytic sulfuric acid under reflux for 6–7 hours to form methanimine derivatives. These intermediates can be further reduced or modified to yield (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol.

  • Procedure highlights:
    • Suspension of 5-phenyl-1,3,4-oxadiazole-2-amine in DMF.
    • Addition of aldehyde and catalytic H2SO4.
    • Reflux and subsequent precipitation in ice water.
    • Filtration and recrystallization to purify the product.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Main Intermediate/Product Yield/Notes Reference
1 Aromatic aldehyde + semicarbazide hydrochloride Sodium acetate, ethanol, bromine/acetic acid 5-Phenyl-1,3,4-oxadiazole derivatives High purity after recrystallization
2 Isonicotinic acid hydrazide + triethyl orthobenzoate Reflux 24 h, distillation, ethanol recrystallization 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine ~90% yield, crystalline solid
3 Carboxylic acid → methyl ester → hydrazide H2SO4/MeOH or SOCl2/MeOH; hydrazine hydrate; triphosgene/base 1,3,4-Oxadiazol-2(3H)-ones Variable; optimized conditions improve yield
4 5-Phenyl-1,3,4-oxadiazole-2-amine + aldehyde DMF, catalytic H2SO4, reflux 6–7 h Methanimine derivatives, precursors to methanol derivatives Purified by recrystallization

Detailed Research Findings and Notes

  • The oxidative cyclization method (Method 1) is straightforward and widely used for synthesizing the 5-phenyl-1,3,4-oxadiazole core but requires careful handling of bromine and acidic conditions.

  • The triethyl orthobenzoate method (Method 2) offers high yields and crystalline products, suitable for scale-up and further functionalization.

  • The esterification-hydrazide-cyclization sequence (Method 3) is versatile, allowing for diverse substitution patterns and is well-suited for introducing functional groups like methanol at position 2 via subsequent reduction.

  • The condensation with aldehydes (Method 4) enables the formation of methanimine intermediates that can be reduced to the methanol derivative, providing a route to this compound.

  • Sodium borohydride and other mild reducing agents are commonly employed to convert imino or ylide intermediates into the corresponding methanol derivatives, maintaining the integrity of the oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The products depend on the specific conditions but can include partially or fully reduced oxadiazole derivatives.

    Substitution: The products vary based on the substituents introduced during the reaction.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions.

2. Coordination Chemistry

  • This compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes which can be utilized in catalysis and material science.

Biological Applications

1. Antimicrobial and Antiviral Properties

  • The compound exhibits significant antimicrobial and antiviral activities. Studies have demonstrated its efficacy against various pathogens, making it a candidate for further pharmacological exploration. For example, it has shown potential against bacteria such as E. coli and viruses like influenza .

2. Anticancer Activity

  • In vitro studies indicate that this compound derivatives can inhibit cancer cell proliferation across multiple cell lines. The following table summarizes the anticancer activity of different derivatives:
CompoundCell Line% Inhibition
Compound AT-47D (breast cancer)90.47%
Compound BMDA-MB-468 (breast cancer)84.83%
Compound CSK-MEL-5 (melanoma)84.32%

Medicinal Applications

1. Drug Development

  • The compound is under investigation for its potential use in drug development due to its ability to inhibit Notum carboxylesterase activity, which plays a crucial role in regulating the Wnt signaling pathway. This inhibition can affect cellular functions such as gene expression and metabolism.

2. Neuroprotective Effects

  • Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating acetylcholinesterase activity . This could have implications for treating neurodegenerative diseases.

Industrial Applications

1. Material Science

  • The compound is being explored for its applications in developing materials with specific electronic properties, including organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique electronic characteristics make it suitable for such applications.

Inhibition of Enzymatic Activity

A study demonstrated that this compound effectively inhibited Notum carboxylesterase activity in vitro. This inhibition was linked to alterations in Wnt signaling pathways and subsequent effects on cell growth and differentiation.

Antitumor Activity

In another study focusing on anticancer properties, derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Mechanism of Action

The exact mechanism of action for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to bind to the human ACE2 protein, potentially blocking viral entry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of (5-phenyl-1,3,4-oxadiazol-2-yl)methanol with analogous compounds, focusing on synthesis, biological activity, and physical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties Biological Activity Evidence ID
This compound - 5-Phenyl
- 2-Hydroxymethyl
- Enhanced solubility due to polar hydroxyl group
- Reactive site for conjugation
Anticancer (HDAC inhibition ), polymer functionalization [1, 10]
2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides - 2-Sulfanylacetamide - High antimicrobial activity
- Moderate hemolytic effects
Antibacterial (e.g., against S. aureus) [17]
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-7-azaindoles - 7-Azaindole fusion - Cytotoxicity against pancreatic cancer
- CDK1 enzyme inhibition
Anticancer [9]
4-Methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (3f) - Thioether linkage
- Dihydroxybenzene
- Lower melting point (160–162°C)
- High antioxidant activity (DPPH assay)
Antioxidant (89% yield, comparable to ascorbic acid) [3, 13]
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide - Alanine-derived side chain - HDAC inhibition
- IC₅₀: 2.1 µM (MCF-7 cells)
Breast cancer therapy [10]
(5-Amino-1,3,4-oxadiazol-2-yl)methanol - 5-Amino
- 2-Hydroxymethyl
- Lower molecular weight (115.09 g/mol)
- Unreported bioactivity
Potential as a synthetic intermediate [20]

Physicochemical Properties

  • Melting Points : Thioether derivatives (e.g., 3f ) have lower melting points (160–162°C) than nitro-substituted analogues (220–222°C for 3g ), indicating substituent-dependent crystallinity .
  • Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar derivatives like 5-phenyl-1,3,4-thiadiazol-2-amine () .

Biological Activity

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10_{10}H10_{10}N2_{2}O. This compound features a phenyl group attached to a 1,3,4-oxadiazole ring and a hydroxymethyl group. Its unique structure contributes to its reactivity and interactions with various biological targets.

This compound primarily functions as an inhibitor of Notum carboxylesterase activity , which plays a crucial role in the regulation of the Wnt signaling pathway. By inhibiting Notum, this compound can influence cellular functions such as gene expression and metabolism.

Binding Interactions

Molecular docking studies have indicated that this compound interacts with specific residues in the Notum enzyme, leading to its inhibition. This interaction is pivotal for understanding its pharmacological potential and guiding further modifications to enhance efficacy.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits notable antimicrobial and antiviral activities. It has been studied for its potential to inhibit various pathogens and viruses, making it a candidate for further pharmacological exploration.

Anticancer Activity

The compound has demonstrated significant anticancer properties . In vitro studies have indicated that derivatives of this compound can inhibit cancer cell proliferation across various cell lines. For example:

CompoundCell Line% Inhibition
Compound AT-47D (breast cancer)90.47%
Compound BMDA-MB-468 (breast cancer)84.83%
Compound CSK-MEL-5 (melanoma)84.32%

These results highlight the potential of this compound as a lead in anticancer drug development .

Case Studies

Several studies have explored the biological activities of this compound:

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound effectively inhibited Notum carboxylesterase activity in vitro. This inhibition was linked to alterations in Wnt signaling pathways and subsequent effects on cell growth and differentiation.
  • Antitumor Activity :
    • Another investigation reported that derivatives containing the oxadiazole moiety exhibited potent antiproliferative effects against multiple cancer cell lines. The study emphasized the need for further optimization to enhance selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-phenyl-1,3,4-oxadiazol-2-yl)methanol and its derivatives?

  • Methodological Answer : A common approach involves cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) under reflux. For example, 5-phenyl-1,3,4-oxadiazole derivatives can be synthesized by reacting carboxylic acid hydrazides with aromatic aldehydes, followed by cyclization. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is typically employed . Derivatives may also be alkylated using reagents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • 1H NMR spectroscopy : To confirm substituent integration and proton environments.
  • Elemental analysis : To verify molecular formula accuracy (e.g., C, H, N content).
  • Infrared (IR) spectroscopy : For identifying functional groups like C=N and C-O-C in the oxadiazole ring .
  • Mass spectrometry : To determine molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : It serves as a scaffold for antimicrobial agents. For example, derivatives like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione have been screened using agar diffusion assays against Staphylococcus aureus and Escherichia coli. Activity correlates with substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict thermochemical properties, reaction pathways, and electronic structures. For example, exact-exchange terms in DFT improve accuracy in modeling atomization energies and ionization potentials, aiding in substituent selection for target properties .

Q. How should researchers address contradictory bioactivity data in oxadiazole derivatives?

  • Methodological Answer : Contradictions (e.g., inactive vs. active derivatives) require:

  • Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., alkyl vs. aryl groups).
  • Dose-response assays : To differentiate between weak and potent activity.
  • Molecular docking : To assess binding affinity to microbial targets (e.g., bacterial enzymes) .

Q. What advanced techniques resolve challenges in crystallographic analysis of oxadiazole-metal complexes?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. Challenges like twinning or weak diffraction can be mitigated by:

  • High-resolution data collection : At synchrotron sources.
  • Twin refinement : Using HKLF5 format in SHELXL.
  • Validation tools : CheckCIF for identifying structural anomalies .

Q. How can microwave-assisted synthesis improve the yield of oxadiazole derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances selectivity. For coumarin-oxadiazole hybrids, microwave conditions (e.g., 100°C, 300 W) improve coupling efficiency compared to conventional heating .

Q. What strategies mitigate toxicity risks during handling of this compound intermediates?

  • Methodological Answer : Safety protocols include:

  • Fume hood usage : For volatile reagents like POCl₃.
  • Protective equipment : Gloves and goggles to prevent skin/eye exposure (H315/H319 hazards).
  • Toxicity screening : Ames tests for mutagenicity .

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYBNBHJONRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202331
Record name 1,3,4-Oxadiazole-2-methanol, 5-phenyl-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54014-02-7
Record name 5-Phenyl-1,3,4-oxadiazole-2-methanol
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Record name 1,3,4-Oxadiazole-2-methanol, 5-phenyl-
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Record name 1,3,4-Oxadiazole-2-methanol, 5-phenyl-
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Record name (5-phenyl-1,3,4-oxadiazol-2-yl)methanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol
(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol

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